molecular formula C5H14Cl2N2O B13794275 (R)-O-(Pyrrolidin-2-ylmethyl)hydroxylamine dihydrochloride

(R)-O-(Pyrrolidin-2-ylmethyl)hydroxylamine dihydrochloride

Cat. No.: B13794275
M. Wt: 189.08 g/mol
InChI Key: OUVRJOWNWOPOFV-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring attached to a hydroxylamine group, making it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a pyrrolidine derivative with hydroxylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of microreactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted pyrrolidine derivatives .

Scientific Research Applications

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its combination of a pyrrolidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-8-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1

InChI Key

OUVRJOWNWOPOFV-ZJIMSODOSA-N

Isomeric SMILES

C1C[C@@H](NC1)CON.Cl.Cl

Canonical SMILES

C1CC(NC1)CON.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.